(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
is a complex organic molecule that contains several heterocyclic moieties, including imidazole, pyridazine, piperazine, and pyrazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound involves several heterocyclic rings, including imidazole, pyridazine, piperazine, and pyrazole . These rings are connected in a specific arrangement to form the overall structure of the compound. The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of complex heterocyclic compounds, including pyrazoles, pyridazines, and their derivatives, is a significant area of research due to their potential biological activities and applications in drug development. For instance, studies have demonstrated the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety, highlighting advanced methodologies for constructing heterocyclic compounds with potential therapeutic applications (Lv, Ding, & Zhao, 2013). Similarly, the development of new synthetic routes for heterocyclic systems such as pyridazinones and pyrazolines underscores the ongoing efforts to enhance the chemical repertoire for pharmaceutical research (Youssef et al., 2005).
Biological Activities
Research on compounds structurally related to the query molecule often focuses on evaluating their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, some studies have explored the analgesic and anti-inflammatory activities of Mannich bases of arylpyridazinones, revealing promising pharmacological properties (Gökçe, Bakir, Şahin, Küpeli, & Yeşilada, 2005). Additionally, the antimicrobial and antiproliferative activities of novel heterocyclic compounds have been investigated, offering insights into their potential therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).
Material Science Applications
Some research extends into the field of material science, exploring the synthesis of heterocyclic compounds for applications beyond pharmaceuticals, such as in the development of low-cost emitters with large Stokes' shifts for potential use in optical materials and devices (Volpi et al., 2017). This demonstrates the versatility of heterocyclic chemistry in contributing to various scientific and industrial fields.
Future Directions
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c1-27-19(15-18(26-27)17-5-3-2-4-6-17)22(31)29-13-11-28(12-14-29)20-7-8-21(25-24-20)30-10-9-23-16-30/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYJTWVJNSVDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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